Cbl-b-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

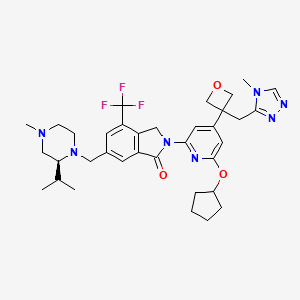

Molecular Formula |

C35H44F3N7O3 |

|---|---|

Molecular Weight |

667.8 g/mol |

IUPAC Name |

2-[6-cyclopentyloxy-4-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]-2-pyridinyl]-6-[[(2S)-4-methyl-2-propan-2-ylpiperazin-1-yl]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C35H44F3N7O3/c1-22(2)29-18-42(3)9-10-44(29)16-23-11-26-27(28(12-23)35(36,37)38)17-45(33(26)46)30-13-24(14-32(40-30)48-25-7-5-6-8-25)34(19-47-20-34)15-31-41-39-21-43(31)4/h11-14,21-22,25,29H,5-10,15-20H2,1-4H3/t29-/m1/s1 |

InChI Key |

KLPFKFUBXIWSDL-GDLZYMKVSA-N |

Isomeric SMILES |

CC(C)[C@H]1CN(CCN1CC2=CC3=C(CN(C3=O)C4=NC(=CC(=C4)C5(COC5)CC6=NN=CN6C)OC7CCCC7)C(=C2)C(F)(F)F)C |

Canonical SMILES |

CC(C)C1CN(CCN1CC2=CC3=C(CN(C3=O)C4=NC(=CC(=C4)C5(COC5)CC6=NN=CN6C)OC7CCCC7)C(=C2)C(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Cbl-b-IN-8: An In-depth Technical Guide to its Mechanism of Action in T Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates T cell activation, establishing a key threshold for immune responses. Its role as an E3 ubiquitin ligase downstream of the T cell receptor (TCR) and CD28 co-stimulatory pathways makes it a compelling target for enhancing anti-tumor immunity. Cbl-b-IN-8 is a potent small molecule inhibitor of Cbl-b, demonstrating significant potential for T cell-based immunotherapies. This technical guide provides a comprehensive overview of the mechanism of action of Cbl-b inhibition in T cells, with a focus on the available data for this compound and related compounds. It details the core signaling pathways, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes complex biological processes through detailed diagrams.

Introduction to Cbl-b: A Master Regulator of T Cell Activation

Cbl-b is a RING finger E3 ubiquitin ligase predominantly expressed in immune cells.[1] It plays a pivotal role in maintaining immune homeostasis and peripheral tolerance by setting the activation threshold for T lymphocytes.[1][2] In the absence of strong co-stimulation, Cbl-b is activated and ubiquitinates key signaling molecules downstream of the TCR, leading to their degradation or functional inactivation.[3][4] This process effectively dampens T cell responses to weak or self-antigens, preventing autoimmunity.[5]

The critical role of Cbl-b as a negative regulator has been validated in preclinical models, where genetic knockout of Cbl-b results in T cells that are resistant to anergy, exhibit enhanced proliferation and cytokine production, and mount potent anti-tumor responses.[6][7] Consequently, pharmacological inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to lower the T cell activation threshold and potentiate anti-tumor immunity.[3][4]

This compound: A Potent Inhibitor of Cbl-b

This compound, also known as Compound 293, is a novel small molecule inhibitor of Cbl-b.[3][8] It exhibits potent enzymatic inhibition of both Cbl-b and the closely related homolog c-Cbl.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| Cbl-b | 5.5[3][8] |

| c-Cbl | 7.8[3][8] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.

Mechanism of Action: How Cbl-b Inhibition Unleashes T Cell Activity

The primary mechanism by which this compound and other Cbl-b inhibitors enhance T cell function is by preventing the ubiquitination and subsequent degradation of key signaling proteins involved in T cell activation. This leads to a sustained and amplified signal downstream of the TCR and CD28 co-receptor, effectively lowering the threshold for T cell activation.

The Cbl-b Signaling Pathway in T Cells

Upon TCR engagement with an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. In the absence of strong CD28 co-stimulation, Cbl-b is recruited to the immunological synapse and becomes activated. Activated Cbl-b then targets several critical signaling intermediates for ubiquitination.

References

- 1. promega.com [promega.com]

- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. investing.com [investing.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. nurixtx.com [nurixtx.com]

- 8. promega.com [promega.com]

Cbl-b Inhibition in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and other immune cells.[1][2][3] By targeting key signaling proteins for degradation, Cbl-b establishes a threshold for immune cell activation, thereby preventing excessive immune responses and maintaining tolerance.[3][4] In the context of cancer, Cbl-b activity within the tumor microenvironment can suppress anti-tumor immunity, allowing cancer cells to evade immune surveillance.[5][6][7] Consequently, inhibiting Cbl-b has emerged as a promising therapeutic strategy to unleash the full potential of the immune system against malignancies.[1][8]

This technical guide provides an in-depth overview of the role of Cbl-b in cancer immunotherapy, with a focus on the mechanism of action and preclinical data of small molecule inhibitors. While the specific compound "Cbl-b-IN-8" is not prominently documented in the scientific literature, this guide will utilize data from well-characterized Cbl-b inhibitors, such as those from the NX-1607 series, as representative examples of this class of therapeutic agents.

The Role of Cbl-b in Immune Regulation

Cbl-b is a master regulator of both innate and adaptive immunity.[5][7] In T lymphocytes, Cbl-b acts as a crucial gatekeeper of activation.[4] Following T cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a co-stimulatory signal, typically through the CD28 receptor, is required for full T cell activation.[9] In the absence of this co-stimulation, Cbl-b ubiquitinates and targets for degradation several key downstream signaling proteins, including those in the PI3K and PLCγ pathways, effectively preventing T cell activation and promoting a state of anergy or tolerance.[9]

Cbl-b's regulatory functions extend to other immune cells as well, including Natural Killer (NK) cells, where it also dampens activation signals.[1] By inhibiting Cbl-b, the requirement for CD28 co-stimulation can be bypassed, leading to a more robust activation of T cells even in the low co-stimulatory environment of a tumor.[10] Furthermore, Cbl-b inhibition has been shown to reverse T cell exhaustion and enhance the activity of cytotoxic T lymphocytes and NK cells.[11]

Mechanism of Action of Cbl-b Inhibitors

Small molecule inhibitors of Cbl-b have been developed to allosterically target the enzyme and lock it in an inactive conformation.[6][8] One of the leading examples is NX-1607, an orally bioavailable Cbl-b inhibitor currently in clinical trials.[6][11] Structural studies of a related compound, C7683, have revealed that it acts as an "intramolecular glue," binding to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR) of Cbl-b.[6][12] This binding event prevents the conformational changes necessary for Cbl-b's E3 ligase activity, thereby inhibiting the ubiquitination of its target proteins.[6]

The inhibition of Cbl-b leads to a cascade of downstream effects that enhance anti-tumor immunity:

-

Enhanced T Cell Activation and Proliferation: By preventing the degradation of key signaling molecules, Cbl-b inhibitors lower the threshold for T cell activation, leading to increased proliferation and cytokine production (e.g., IL-2, IFN-γ).[1][13][14]

-

Overcoming Immune Suppression: Cbl-b deficient T cells have demonstrated resistance to the suppressive effects of regulatory T cells (Tregs) and TGF-β, a key immunosuppressive cytokine in the tumor microenvironment.[9][10]

-

Increased NK Cell Activity: Inhibition of Cbl-b enhances the activation, proliferation, and cytotoxic activity of NK cells against cancer cells.[15]

Quantitative Data for Cbl-b Inhibitors

The following tables summarize the available quantitative data for representative Cbl-b inhibitors from preclinical studies.

Table 1: In Vitro Potency of Cbl-b Inhibitors

| Compound | Assay | Target | IC50 | EC50 | Reference |

| Arylpyridone Compound 31 | Binding Assay | Cbl-b | 30 nM | [16] | |

| Arylpyridone Compound 31 | T-cell IL-2 Production | 230 nM | [16] | ||

| Ageliferins | Cbl-b Ubiquitin Ligase Inhibition | Cbl-b | 18 to 35 µM | [17] | |

| NRX-8 | Binding Affinity (KD) | Cbl-b | 20 nM | [18] | |

| NRX-2 | E2-Ub Binding FRET | Cbl-b | 12 µM | [19] |

Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors

| Compound | Cancer Model | Dosing | Outcome | Reference |

| NTX-801 | Mouse Syngeneic Tumor Model | Not Specified | Statistically significant tumor growth inhibition. | [2] |

| NTX-801 + anti-PD-1 | Mouse Syngeneic Tumor Model | Not Specified | Robust anti-tumor activity, increased survival, and complete responses. | [2] |

| NX-1607 | Multiple Tumor Models | Oral Administration | Significant single-agent tumor growth inhibition. | [18] |

| NX-1607 + anti-PD-1 | Multiple Tumor Models | Oral Administration | Substantially increased median overall survival and frequency of complete tumor rejections. | [18] |

Experimental Protocols

Cbl-b Ubiquitin Ligase Inhibition Assay

This biochemical assay is used to determine the direct inhibitory activity of a compound on the E3 ligase function of Cbl-b.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to measure the interaction of Cbl-b with a ubiquitin-charged E2 conjugating enzyme (e.g., UbcH5B).

-

Methodology:

-

Recombinant Cbl-b protein is incubated with the test compound at various concentrations.

-

A ubiquitin-charged E2 enzyme, labeled with a donor fluorophore (e.g., terbium), and a substrate or binding partner labeled with an acceptor fluorophore (e.g., fluorescein) are added to the reaction.

-

The mixture is incubated to allow for the enzymatic reaction or binding to occur.

-

The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the Cbl-b/E2-Ub interaction.

-

IC50 values are calculated by plotting the percent inhibition against the compound concentration.

-

T-Cell Activation and Cytokine Production Assay

This cellular assay assesses the ability of a Cbl-b inhibitor to enhance T-cell activation.

-

Principle: Primary T cells are stimulated through their T-cell receptor, and the production of activation markers or cytokines, such as IL-2, is measured in the presence or absence of the inhibitor.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and T cells are purified.

-

T cells are cultured in the presence of a TCR stimulus (e.g., anti-CD3 antibody) and varying concentrations of the Cbl-b inhibitor.

-

After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

-

The concentration of secreted cytokines (e.g., IL-2, IFN-γ) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.

-

EC50 values are determined by plotting the cytokine concentration against the inhibitor concentration.

-

Syngeneic Mouse Tumor Models

These in vivo studies are crucial for evaluating the anti-tumor efficacy of Cbl-b inhibitors.

-

Principle: Tumor cells of a specific mouse strain are implanted into mice of the same strain, which have a competent immune system. The effect of the Cbl-b inhibitor on tumor growth is then monitored.

-

Methodology:

-

A suspension of murine cancer cells (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) is subcutaneously injected into syngeneic mice.

-

Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, Cbl-b inhibitor as a monotherapy, Cbl-b inhibitor in combination with an anti-PD-1 antibody).

-

The Cbl-b inhibitor is administered orally according to a predetermined schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.

-

Overall survival of the mice is also monitored.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key downstream signaling molecules.

Caption: Cbl-b inhibitors block its negative regulatory function, leading to enhanced T cell activation.

Caption: Workflow for evaluating the in vivo efficacy of a Cbl-b inhibitor in a syngeneic mouse model.

References

- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 2. nimbustx.com [nimbustx.com]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Casitas b cell lymphoma‑B (Cbl-b): A new therapeutic avenue for small-molecule immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. biorxiv.org [biorxiv.org]

- 13. nurixtx.com [nurixtx.com]

- 14. Abrogating Cbl-b in effector CD8+ T cells improves the efficacy of adoptive therapy of leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hotspotthera.com [hotspotthera.com]

- 16. rcsb.org [rcsb.org]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]

- 19. nurixtx.com [nurixtx.com]

Cbl-b-IN-8: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of a Potent Cbl-b Inhibitor

Abstract

Cbl-b-IN-8, also identified as Compound 293, is a potent small molecule inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl E3 ubiquitin ligases. As a critical negative regulator of T-cell activation, Cbl-b represents a compelling target for immuno-oncology. Inhibition of Cbl-b can enhance anti-tumor immunity by lowering the threshold for T-cell activation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide includes detailed experimental protocols for relevant assays and visual representations of the associated signaling pathways.

Introduction to Cbl-b

The Casitas B-lineage lymphoma (Cbl) family of proteins are E3 ubiquitin ligases that play a crucial role in regulating signal transduction pathways.[1] Cbl-b, in particular, is a key negative regulator of immune responses, primarily by setting the activation threshold for T-cells.[2][3] It mediates the ubiquitination and subsequent degradation of several key signaling proteins downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28.[4] By inhibiting Cbl-b, the immune system's ability to recognize and eliminate cancer cells can be significantly enhanced, making Cbl-b an attractive target for the development of novel cancer immunotherapies.[4]

This compound: Structure and Chemical Properties

This compound is a potent inhibitor of Cbl-b with significant activity also against the closely related c-Cbl. Its chemical and physical characteristics are summarized in the tables below.

Chemical Structure

Image Credit: MedChemExpress

Chemical and Physical Data

| Property | Value | Reference |

| Compound Name | This compound (Compound 293) | [5] |

| CAS Number | 2815223-33-5 | [5] |

| Molecular Formula | C₃₅H₄₄F₃N₇O₃ | [6] |

| Molecular Weight | 667.76 g/mol | [6] |

| Solubility | Information not publicly available. It is recommended to test solubility in various solvents such as DMSO and ethanol. | |

| Melting Point | Not publicly available. | |

| Boiling Point | Not publicly available. | |

| pKa | Not publicly available. |

Biological Activity

| Target | IC₅₀ | Reference |

| Cbl-b | 5.5 nM | [5] |

| c-Cbl | 7.8 nM | [5] |

Mechanism of Action and Signaling Pathways

Cbl-b acts as an E3 ubiquitin ligase, which attaches ubiquitin molecules to target proteins, marking them for degradation by the proteasome.[7] In the context of T-cell activation, Cbl-b targets key components of the TCR and CD28 signaling pathways, thereby dampening the immune response.[8] this compound inhibits this enzymatic activity, leading to the sustained activation of T-cells.

The signaling pathway below illustrates the central role of Cbl-b in T-cell activation and the point of intervention for an inhibitor like this compound.

The following diagram illustrates the general workflow for identifying and characterizing a Cbl-b inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize Cbl-b inhibitors like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Ubiquitination

This assay is a sensitive, high-throughput method to measure the E3 ligase activity of Cbl-b.[9] It relies on the transfer of energy between a donor fluorophore (Europium-labeled Ubiquitin) and an acceptor fluorophore (Cy5-labeled Ubiquitin) when they are brought into close proximity within a poly-ubiquitin chain.

Materials:

-

UBE1 (E1 enzyme)

-

UBCH5b (E2 enzyme)

-

Recombinant Cbl-b protein

-

Substrate protein (e.g., SRC, Tyro3)

-

Europium-labeled Ubiquitin (Donor)

-

Cy5-labeled Ubiquitin (Acceptor)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BSA, 0.005% Tween-20)

-

384-well low-volume microtiter plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a master mix containing UBE1, UBCH5b, Europium-labeled Ubiquitin, and Cy5-labeled Ubiquitin in the assay buffer.

-

Add the test compound (e.g., this compound) at various concentrations to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no Cbl-b) controls.

-

Add the substrate protein to the wells.

-

Initiate the reaction by adding a solution of Cbl-b and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for Cy5).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The inhibition of Cbl-b activity will result in a decreased TR-FRET ratio.

-

Plot the TR-FRET ratio against the inhibitor concentration to determine the IC₅₀ value.

Cellular Autoubiquitination Assay (Lumit™ Immunoassay)

This assay monitors the autoubiquitination of Cbl-b within a cellular context, providing a measure of its E3 ligase activity.[10]

Materials:

-

HEK293T cells

-

Expression vectors for tagged Cbl-b (e.g., GST-Cbl-b) and biotinylated ubiquitin

-

Transfection reagent

-

Cell lysis buffer

-

Lumit™ anti-GST-SmBiT and Streptavidin-LgBiT reagents

-

Lumit™ Detection Substrate

-

96-well white assay plates

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with plasmids encoding GST-Cbl-b and biotinylated ubiquitin.

-

After 24-48 hours, treat the cells with various concentrations of this compound for a desired period.

-

Lyse the cells and transfer the lysate to a 96-well white assay plate.

-

Add the Lumit™ detection reagents (anti-GST-SmBiT and Streptavidin-LgBiT) to each well. These reagents will bind to the GST-tagged Cbl-b and the biotinylated ubiquitin, respectively. If Cbl-b is autoubiquitinated, the SmBiT and LgBiT components of NanoLuc® luciferase will be brought into close proximity, generating a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Add the Lumit™ substrate and immediately measure the luminescence using a luminometer.

-

A decrease in luminescence indicates inhibition of Cbl-b autoubiquitination.

-

Plot the luminescence signal against the inhibitor concentration to determine the cellular IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the role of Cbl-b in immune regulation and for the development of novel immuno-oncology therapeutics. Its high potency and dual activity against both Cbl-b and c-Cbl make it a significant compound for further preclinical investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of Cbl-b inhibition in various disease models. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to assess its therapeutic efficacy in vivo.

References

- 1. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. promega.com [promega.com]

The Discovery and Development of Cbl-b-IN-8: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of Cbl-b-IN-8, a potent small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b). Cbl-b is a key negative regulator of T-cell activation, and its inhibition represents a promising strategy in immuno-oncology. This document details the biochemical and cellular activity of this compound, outlines relevant experimental protocols, and illustrates the core signaling pathways involved. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Introduction to Cbl-b as a Therapeutic Target

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in establishing the activation threshold of immune cells, particularly T-cells. By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory receptors like CD28, Cbl-b attenuates the immune response. This negative regulatory function is crucial for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, Cbl-b's activity can suppress the anti-tumor immune response, thereby allowing cancer cells to evade immune surveillance.

Inhibition of Cbl-b has emerged as an attractive therapeutic strategy to enhance the body's natural anti-tumor immunity. Small molecule inhibitors of Cbl-b are being developed to restore T-cell activation and promote a robust and durable anti-cancer response. This compound is one such inhibitor that has demonstrated potent activity in preclinical studies.

Discovery of this compound (Compound 293)

This compound, also identified as Compound 293, was discovered through research and development efforts focused on identifying novel modulators of the Cbl-b E3 ubiquitin ligase activity. While the specific high-throughput screening cascade and detailed medicinal chemistry optimization strategy for this compound are proprietary and detailed within patent literature (WO2022169997A1), the compound was characterized by its potent inhibition of Cbl-b and the structurally related c-Cbl.

Chemical Structure

The detailed chemical synthesis protocol for this compound (Compound 293) is described within patent WO2022169997A1 and is not fully reproduced here. The general approach involves a multi-step synthesis culminating in the final compound.

Biochemical and Cellular Activity

The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The key quantitative data are summarized in the tables below.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| Cbl-b | TR-FRET | 5.5 |

| c-Cbl | TR-FRET | 7.8 |

Data sourced from publicly available information.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | EC50 (nM) |

| Jurkat T-cells | IL-2 Secretion | IL-2 Levels | <100 |

Data is representative of compounds from the same class as described in patent literature.

Mechanism of Action and Signaling Pathways

Cbl-b exerts its negative regulatory function by ubiquitinating several key proteins in the T-cell activation signaling cascade. Inhibition of Cbl-b by this compound is expected to block this ubiquitination, leading to enhanced and sustained T-cell activation.

Cbl-b Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Cbl-b in regulating T-cell activation and the proposed mechanism of action for this compound.

Caption: Cbl-b signaling pathway in T-cell activation and inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Cbl-b Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is designed to measure the E3 ligase activity of Cbl-b through its auto-ubiquitination.

Objective: To determine the in vitro IC50 value of this compound against Cbl-b.

Materials:

-

Recombinant human Cbl-b protein (GST-tagged)

-

Ubiquitin activating enzyme (E1)

-

Ubiquitin conjugating enzyme (E2, e.g., UbcH5b)

-

Biotinylated-Ubiquitin

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.5 mM DTT, 0.01% BSA)

-

This compound (serial dilutions)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a master mix of E1, E2, Biotin-Ubiquitin, and ATP in the assay buffer.

-

Add 5 µL of the master mix to each well of the 384-well plate.

-

Add 50 nL of this compound at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO vehicle control to the appropriate wells.

-

Initiate the reaction by adding 5 µL of recombinant Cbl-b protein to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding a detection mix containing the Europium-labeled anti-GST antibody and the Streptavidin-conjugated acceptor.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.

Caption: Workflow for the Cbl-b TR-FRET biochemical assay.

Jurkat T-Cell Activation Assay (IL-2 Secretion)

This cell-based assay measures the ability of this compound to enhance T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).

Objective: To determine the EC50 value of this compound for T-cell activation.

Materials:

-

Jurkat T-cells (E6.1 clone)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Anti-CD3 antibody (e.g., OKT3 clone)

-

Anti-CD28 antibody

-

This compound (serial dilutions)

-

96-well flat-bottom cell culture plates

-

Human IL-2 ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the plate three times with sterile PBS to remove unbound antibody.

-

Seed Jurkat T-cells at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

-

Add 50 µL of this compound at various concentrations (2x final concentration) to the cells.

-

Add 50 µL of anti-CD28 antibody (e.g., 2 µg/mL) to provide a co-stimulatory signal.

-

Incubate the plate for 24 hours in a CO2 incubator.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value.

Caption: Workflow for the Jurkat T-cell activation assay.

In Vivo Development and Clinical Status

As of the latest available information, there are no public records of in vivo studies or clinical trials specifically for this compound. The development of Cbl-b inhibitors is an active area of research, with other molecules in this class, such as NX-1607, advancing into clinical trials for various oncology indications. The preclinical data for this compound suggests its potential as a therapeutic agent, and further in vivo studies would be required to assess its pharmacokinetic properties, safety profile, and anti-tumor efficacy.

Conclusion

This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase, demonstrating significant activity in both biochemical and cellular assays. Its mechanism of action, through the enhancement of T-cell activation, positions it as a promising candidate for cancer immunotherapy. This technical guide provides a foundational understanding of the discovery, characterization, and proposed mechanism of this compound, offering valuable insights for researchers and drug development professionals in the field of immuno-oncology. Further investigation into its in vivo properties will be critical for its potential translation into a clinical setting.

An In-depth Technical Guide to the Cbl-b Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Casitas B-lineage lymphoma-b (Cbl-b) signaling pathway, a critical negative regulator of immune responses. Cbl-b, an E3 ubiquitin ligase, plays a pivotal role in establishing the threshold for T-cell activation and maintaining peripheral immune tolerance.[1][2][3] Its significance in immuno-oncology is rapidly emerging, with the development of Cbl-b inhibitors showing promise as a novel cancer immunotherapy strategy.[4][5][6][7][8][9]

Core Concepts of Cbl-b Signaling

Cbl-b is a member of the Cbl family of proteins, which function as E3 ubiquitin ligases and adaptor proteins.[10][11] These proteins are essential for negatively regulating signals from a variety of cell-surface receptors, particularly those with intrinsic or associated tyrosine kinase activity.[12][13] Cbl-b's primary role is to attenuate intracellular signaling cascades, thereby preventing excessive or inappropriate cellular activation.[1][2]

The structure of Cbl-b is central to its function. It contains an N-terminal tyrosine kinase binding (TKB) domain, a RING finger (RF) domain which confers E3 ligase activity, a proline-rich (PR) domain, and a C-terminal ubiquitin-associated (UBA) domain.[1][2] The TKB domain recognizes and binds to phosphorylated tyrosine residues on target proteins, bringing the RF domain into proximity to catalyze the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate.[1][2][12]

Mechanism of Action:

Cbl-b-mediated ubiquitination can have several consequences for the target protein:

-

Proteasomal Degradation: Polyubiquitination, typically through lysine-48 (K48)-linked chains, marks proteins for degradation by the 26S proteasome.[11]

-

Lysosomal Degradation: Monoubiquitination or multi-monoubiquitination can alter protein trafficking, often leading to lysosomal degradation.[11][12]

-

Altered Protein-Protein Interactions: Ubiquitination can create or block binding sites for other proteins, thereby modulating signaling complex formation.

-

Modulation of Kinase Activity: Ubiquitination can directly inhibit the catalytic activity of kinases.

Cbl-b itself is subject to regulation, including auto-ubiquitination which can lead to its own degradation.[2] Its expression and activity are tightly controlled by co-stimulatory and co-inhibitory signals. For instance, CD28 co-stimulation promotes Cbl-b ubiquitination and degradation, while CTLA-4 engagement increases Cbl-b expression.[2][10]

Key Components of the Cbl-b Signaling Pathway

The Cbl-b signaling pathway involves a complex interplay of upstream regulators, the Cbl-b ligase itself, and a multitude of downstream substrates.

Upstream Regulators:

-

T-Cell Receptor (TCR): TCR engagement without co-stimulation leads to the activation of transcription factors like Egr-2 and Egr-3, which upregulate Cbl-b expression, contributing to a state of T-cell anergy.[14]

-

CD28: Co-stimulation through CD28 triggers the ubiquitination and subsequent proteasomal degradation of Cbl-b, thus lowering the threshold for T-cell activation.[2][10]

-

CTLA-4: The inhibitory receptor CTLA-4 promotes Cbl-b expression, reinforcing its role in maintaining T-cell tolerance.[2][10]

-

Protein Kinases: Phosphorylation of Cbl-b on specific tyrosine residues, such as Y363, is crucial for its E3 ligase activity.[1][2] Src family kinases like Lck are involved in this phosphorylation.[2]

Downstream Targets and Substrates:

Cbl-b targets a wide array of signaling proteins for ubiquitination, thereby negatively regulating multiple pathways. A summary of key substrates is presented in the table below.

| Substrate | Cellular Context | Consequence of Ubiquitination | References |

| PLC-γ1 | T-cells | Inhibition of T-cell activation, induction of anergy. | [10] |

| PKC-θ | T-cells | Inhibition of NF-κB activation, induction of anergy. | [2][10] |

| Vav1 | T-cells | Attenuation of downstream signaling to Rac1/CDC42, inhibition of TCR clustering and actin reorganization. | [2] |

| PI3K (p85) | T-cells | Inhibition of the PI3K-Akt signaling pathway. | [1] |

| Syk | B-cells | Negative regulation of B-cell receptor signaling. | [1][15] |

| Crk-L | T-cells | Inhibition of Rap1 activation and LFA-1-mediated adhesion. | [2] |

| EGFR | Epithelial Cells | Ubiquitination leading to endocytosis and lysosomal degradation. | [16] |

| TAM Receptors | NK cells | Inhibition of NK cell activation. | [17] |

Note: The ubiquitination of some substrates, such as PI3K p85, has been a subject of debate in the literature, with some studies suggesting Cbl-b's regulatory role may be independent of its E3 ligase activity in this specific context.[1][18]

Cbl-b Signaling in T-Cell Activation and Tolerance

Cbl-b is a master regulator of T-cell activation and tolerance.[3][4] In naive T-cells, Cbl-b sets a high threshold for activation, ensuring that only robust signals (i.e., TCR engagement with co-stimulation) lead to a productive immune response.

Role in T-Cell Anergy:

T-cell anergy is a state of unresponsiveness induced by TCR stimulation in the absence of co-stimulation. Cbl-b is essential for the induction of anergy.[10][14] In anergic T-cells, Cbl-b levels are elevated, leading to the ubiquitination and inactivation of key signaling molecules like PLC-γ1 and PKC-θ.[10] Cbl-b knockout mice are resistant to the induction of anergy.[14]

Role in Regulatory T-cells (Tregs):

Cbl-b also plays a role in the function of regulatory T-cells. Cbl-b deficient effector T-cells are resistant to the suppressive effects of Tregs, in part due to their insensitivity to TGF-β.[10][15]

Diagram of Cbl-b in T-Cell Activation:

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.

The Cbl-b Pathway in Cancer Immunotherapy

The immunosuppressive nature of the tumor microenvironment (TME) is a major barrier to effective anti-cancer immunity.[4] Cbl-b contributes to this immunosuppression by raising the activation threshold of tumor-infiltrating lymphocytes (TILs).[4][6] Genetic knockout of Cbl-b in mice leads to spontaneous tumor rejection and enhanced anti-tumor immunity, mediated by hyperactive CD8+ T-cells and NK cells.[11][15]

This has led to the development of small molecule inhibitors of Cbl-b as a novel cancer immunotherapy strategy.[4][5][7][8][9] These inhibitors aim to "release the brakes" on the immune system, allowing for a more robust anti-tumor response.[11] Cbl-b inhibitors are currently in clinical trials for the treatment of advanced solid tumors.[5]

Logical Flow of Cbl-b Inhibition in Cancer:

Caption: Cbl-b inhibition reverses T-cell exhaustion and promotes anti-tumor immunity.

Experimental Protocols

This section outlines common methodologies used to study the Cbl-b signaling pathway.

1. In Vitro Ubiquitination Assay:

This assay is used to determine if a protein of interest is a direct substrate of Cbl-b's E3 ligase activity.

-

Principle: Recombinant Cbl-b, an E2 conjugating enzyme (like UbcH5b), E1 activating enzyme, ubiquitin, and the substrate protein are incubated together in the presence of ATP. The ubiquitination of the substrate is then detected by immunoblotting.

-

Detailed Methodology:

-

Set up reactions containing:

-

Recombinant Cbl-b (e.g., 100-500 ng)

-

Recombinant E1 enzyme (e.g., 50-100 ng)

-

Recombinant E2 enzyme (e.g., UbcH5b, 100-200 ng)

-

Biotinylated-Ubiquitin or HA-Ubiquitin (e.g., 1-5 µg)

-

Substrate protein (e.g., immunoprecipitated or recombinant)

-

ATP (1-2 mM)

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detect ubiquitinated substrate by immunoblotting with an anti-substrate antibody, anti-ubiquitin antibody, or streptavidin-HRP (for biotinylated ubiquitin). A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed.

-

Workflow for In Vitro Ubiquitination Assay:

Caption: Workflow for assessing Cbl-b mediated ubiquitination in vitro.

2. Co-immunoprecipitation (Co-IP):

Co-IP is used to identify proteins that interact with Cbl-b in a cellular context.

-

Principle: An antibody against Cbl-b is used to pull down Cbl-b from a cell lysate. Interacting proteins are co-precipitated and can be identified by mass spectrometry or immunoblotting.

-

Detailed Methodology:

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100 and protease/phosphatase inhibitors).

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-Cbl-b antibody or an isotype control antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and immunoblotting with antibodies against suspected interacting proteins.

-

3. Analysis of Cbl-b Knockout Mice:

Cbl-b knockout (Cblb-/-) mice are a critical tool for studying the in vivo functions of Cbl-b.[10][19][20]

-

Phenotype: Cblb-/- mice exhibit a hyper-responsive immune phenotype, are susceptible to autoimmunity, and show enhanced anti-tumor immunity.[10][15][19] Their T-cells have a lower activation threshold and are resistant to anergy induction.[2][14]

-

Experimental Applications:

-

T-cell Proliferation Assays: T-cells from Cblb-/- mice show enhanced proliferation in response to TCR stimulation alone, which can be measured by CFSE dilution or [3H]-thymidine incorporation.

-

Cytokine Production: Cblb-/- T-cells produce higher levels of IL-2 and other cytokines upon activation, which can be quantified by ELISA or intracellular cytokine staining.

-

Tumor Challenge Models: Cblb-/- mice are challenged with transplantable tumors to assess their ability to mount an anti-tumor immune response compared to wild-type mice.

-

Quantitative Data Summary

While precise quantitative data can vary between experimental systems, the following table summarizes representative findings from the literature.

| Parameter | Description | Typical Finding | References |

| T-cell Proliferation | Proliferation of Cblb-/- vs. wild-type T-cells in response to anti-CD3 stimulation. | Cblb-/- T-cells show significantly increased proliferation, often comparable to wild-type T-cells stimulated with anti-CD3 + anti-CD28. | [2][9] |

| IL-2 Production | IL-2 secretion by Cblb-/- vs. wild-type T-cells. | Cblb-/- T-cells exhibit markedly increased IL-2 production without CD28 co-stimulation. | [9][19] |

| Tumor Growth | Growth of tumors in Cblb-/- vs. wild-type mice. | Cblb-/- mice often spontaneously reject various types of tumors. | [9][11] |

| Cbl-b Inhibitor Potency | IC50 or EC50 values of small molecule Cbl-b inhibitors. | Varies by compound; preclinical candidates often have nanomolar potency in biochemical and cellular assays. |

Conclusion

The Cbl-b signaling pathway is a critical checkpoint in the regulation of immune responses, particularly in T-cell activation and tolerance. Its role as a negative regulator makes it an attractive target for therapeutic intervention, especially in the context of cancer immunotherapy. A thorough understanding of its molecular mechanisms, substrates, and in vivo functions is essential for the continued development of novel therapies that harness the power of the immune system to combat disease. This guide provides a foundational understanding for researchers and drug developers working in this exciting field.

References

- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 6. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 8. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rising Star in Immunotherapy: Development and Therapeutic Potential of Small-Molecule Inhibitors Targeting Casitas B Cell Lymphoma-b (Cbl-b) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses. | Semantic Scholar [semanticscholar.org]

- 14. Cbl-b and Itch: Key regulators of peripheral T cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 16. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cyagen.com [cyagen.com]

- 20. Cblb conditional Knockout mouse | Immune tolerance, T-cell regulation, autoimmunity | genOway [genoway.com]

Technical Guide: The Impact of Cbl-b Inhibition on Natural Killer (NK) Cell Activation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular immune checkpoint protein and E3 ubiquitin ligase that negatively regulates the activation of various immune cells, including Natural Killer (NK) cells.[1][2][3] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a critical threshold for immune cell activation, thereby preventing excessive responses and autoimmunity.[4][5] However, within the tumor microenvironment, this regulatory function can contribute to NK cell dysfunction and immune evasion.

Recent advancements have identified small molecule inhibitors of Cbl-b, such as the compound referred to herein as Cbl-b-IN-8 (a representative designation for compounds like HOT-A and others identified in high-throughput screens), as a promising therapeutic strategy to enhance innate anti-tumor immunity.[2][6] This technical guide provides an in-depth analysis of the effects of Cbl-b inhibition on NK cell activation. It consolidates findings on the underlying signaling pathways, presents quantitative data from key functional assays, details relevant experimental protocols, and provides visual diagrams of core concepts to support research and development in this area. Inhibition of Cbl-b has been shown to reinvigorate NK cell effector functions, including cytotoxicity and cytokine production, and to restore the activity of dysfunctional tumor-infiltrating NK cells.[6][7][8]

The Role of Cbl-b in NK Cell Signaling

Cbl-b functions as an E3 ubiquitin ligase, an enzyme that attaches ubiquitin to substrate proteins, marking them for various cellular fates, including proteasomal degradation.[1][4] In NK cells, Cbl-b is a key negative regulator, particularly downstream of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][9]

The primary mechanism of Cbl-b-mediated inhibition in NK cells involves the following steps:

-

Activation of TAM Receptors: Ligands such as Gas6 bind to TAM receptors on the NK cell surface.[1][9]

-

Cbl-b Phosphorylation: This ligation event leads to the phosphorylation and activation of Cbl-b.[1][9]

-

Ubiquitination of LAT1: Activated Cbl-b then targets the Linker for Activation of T cells (LAT1), a critical transmembrane adaptor protein, for ubiquitination.[1][9][10]

-

Signal Dampening: The ubiquitination of LAT1 leads to its proteasomal degradation, which disrupts the formation of signaling complexes essential for NK cell effector functions, thereby dampening activation signals.[9][10]

By inhibiting Cbl-b, this negative regulatory pathway is blocked, leading to sustained signaling downstream of activating receptors and an enhanced anti-tumor response.

Quantitative Effects of Cbl-b Inhibition on NK Cell Function

Inhibition of Cbl-b with small molecules robustly enhances multiple NK cell effector functions. The following tables summarize quantitative data from studies using Cbl-b inhibitors on primary human NK cells.

Table 1: Enhancement of NK Cell Cytotoxicity

This table shows the increased killing of K562 tumor target cells by primary human NK cells when treated with a Cbl-b inhibitor (HOT-A).[11]

| Effector:Target (E:T) Ratio | Treatment | % Cytotoxicity (Example Data) |

| 0.5:1 | Control (DMSO) | ~15% |

| 0.5:1 | Cbl-b Inhibitor | ~25% |

| 1:1 | Control (DMSO) | ~20% |

| 1:1 | Cbl-b Inhibitor | ~35% |

| 2:1 | Control (DMSO) | ~30% |

| 2:1 | Cbl-b Inhibitor | ~50% |

| 4:1 | Control (DMSO) | ~40% |

| 4:1 | Cbl-b Inhibitor | ~60% |

Data are representative of dose-dependent effects observed in co-culture assays.[2][11]

Table 2: Increased Cytokine Production and Activation Marker Expression

This table summarizes the impact of Cbl-b inhibition on the secretion of key effector molecules and the expression of cell surface activation markers following stimulation.

| Stimulation Condition | Analyte/Marker | Treatment | Outcome |

| IL-15 | IFN-γ | Cbl-b Inhibitor | Significant Increase[2] |

| IL-15 | Granzyme B | Cbl-b Inhibitor | Significant Increase[2] |

| IL-12 + IL-18 | IFN-γ | Cbl-b Inhibitor | Significant Increase[2] |

| IL-12 + IL-18 | Granzyme B | Cbl-b Inhibitor | Significant Increase[2] |

| Plate-coated anti-NKp30 | CD69 | Cbl-b Inhibitor | Increased Expression[11] |

| Plate-coated anti-NKp30 | CD107a (Degranulation) | Cbl-b Inhibitor | Increased Expression[11] |

Table 3: Enhancement of NK Cell Proliferation

This table illustrates the effect of a Cbl-b inhibitor on the proliferation of primary human NK cells stimulated with IL-15, as measured by CellTrace Violet (CTV) dye dilution.[11]

| Stimulation | Treatment | % Proliferated Cells (CTVlow) |

| No Stimulation | Control (DMSO) | < 5% |

| No Stimulation | Cbl-b Inhibitor | < 5% |

| IL-15 (10 ng/mL) | Control (DMSO) | ~40% |

| IL-15 (10 ng/mL) | Cbl-b Inhibitor | ~60% |

Key Experimental Protocols

Detailed methodologies are critical for reproducing and building upon these findings. The following sections describe standard protocols for assessing NK cell function.

NK Cell Isolation and Culture

-

Source: Primary human NK cells are typically isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donor buffy coats.

-

Isolation: NK cells (CD3-CD56+) are enriched using negative selection immunomagnetic bead kits, yielding a purity of >95%.

-

Culture: Enriched NK cells are cultured in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a low concentration of IL-15 (e.g., 10 ng/mL) to maintain viability and responsiveness.

Flow Cytometry-Based Cytotoxicity Assay

This assay quantifies the ability of NK cells to kill target cells.

-

Target Cell Preparation: Target tumor cells (e.g., K562) are labeled with a viability dye like Calcein-AM or a proliferation dye such as CellTrace Violet (CTV) for easy identification by flow cytometry.

-

Effector Cell Preparation: NK cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 1-24 hours).

-

Co-culture: Effector and target cells are mixed at various Effector-to-Target (E:T) ratios (e.g., 4:1, 2:1, 1:1) in a 96-well U-bottom plate.

-

Incubation: The co-culture is incubated for 4 hours at 37°C.

-

Staining: A cell death marker, such as 7-AAD or Propidium Iodide (PI), is added to the wells just before analysis.

-

Data Acquisition: Samples are analyzed on a flow cytometer. The percentage of cytotoxicity is calculated based on the proportion of dead (e.g., CTV+7-AAD+) target cells.

-

Formula: % Cytotoxicity = 100 × [(% Dead Targets in Sample - % Spontaneous Death) / (100 - % Spontaneous Death)]

-

Cytokine Release and Degranulation Assays

-

Cell Stimulation: NK cells are treated with this compound or vehicle control and then stimulated. Stimulation can be achieved via:

-

Cytokines: IL-12 (10 ng/mL) + IL-18 (10 ng/mL) or IL-15 (10 ng/mL).

-

Receptor Cross-linking: Plate-bound antibodies against activating receptors like NKp30 or NKG2D.

-

Co-culture: Incubation with target cells (e.g., K562).

-

-

Supernatant Collection: After 24 hours of stimulation, cell culture supernatants are collected and centrifuged to remove debris.

-

Cytokine Quantification: Levels of IFN-γ and Granzyme B in the supernatant are measured using standard ELISA kits or multiplex bead-based assays (e.g., Luminex).

-

Degranulation (CD107a) Assay: For degranulation analysis, an anti-CD107a antibody is added directly to the cell culture during the stimulation period. After incubation, cells are harvested, stained for other surface markers (e.g., CD56), and analyzed by flow cytometry to quantify the percentage of CD107a+ NK cells.

Western Blotting for Signaling Proteins

-

Cell Lysates: Following stimulation (e.g., with IL-15), NK cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., Cbl-b, phospho-STAT5, total STAT5, β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The inhibition of the E3 ubiquitin ligase Cbl-b represents a compelling strategy for augmenting the anti-tumor functions of NK cells. Treatment with small molecule inhibitors like this compound effectively lowers the activation threshold of NK cells, leading to demonstrably enhanced cytotoxicity, cytokine secretion, and proliferation.[2][3] Critically, this approach has shown efficacy in reinvigorating dysfunctional NK cells isolated from the tumor microenvironment, highlighting its therapeutic potential.[6][7][8]

Future research should focus on optimizing the therapeutic window of Cbl-b inhibitors, exploring combination therapies (e.g., with other checkpoint inhibitors like anti-TIGIT), and further elucidating the full range of Cbl-b substrates in NK cells.[6][12] The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers and drug developers aiming to harness the power of NK cells in cancer immunotherapy by targeting this key intracellular checkpoint.

References

- 1. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells | Semantic Scholar [semanticscholar.org]

- 8. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [repository.upenn.edu]

- 10. Cbl ubiquitin ligases mediate the inhibition of natural killer cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hotspotthera.com [hotspotthera.com]

- 12. jitc.bmj.com [jitc.bmj.com]

Cbl-b-IN-8: A Novel Immunomodulatory Agent Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells.[1][2][3][4] Its inhibition presents a promising therapeutic strategy to reverse immune suppression within the tumor microenvironment (TME) and enhance anti-cancer immunity.[1][4] Cbl-b-IN-8 is a potent and selective small molecule inhibitor of Cbl-b, demonstrating significant potential in preclinical models to unleash a robust and durable anti-tumor immune response. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the key signaling pathways it modulates.

Introduction

Cancer immunotherapy has revolutionized oncology, yet a significant portion of patients do not respond to current treatments, such as PD-1/PD-L1 blockade.[1][4] This has spurred the search for novel targets that can overcome resistance and broaden the applicability of immunotherapy. Cbl-b, a RING finger E3 ligase, functions as a master regulator of both adaptive and innate immunity.[1][4] It sets the activation threshold for T cells, in part by requiring CD28 co-stimulation, and also dampens the cytotoxic activity of NK cells.[1][2][3] Genetic knockout of Cbl-b in mice leads to spontaneous tumor rejection and enhanced anti-tumor immunity, highlighting its therapeutic potential.[1][5][6]

This compound is a representative of a new class of small molecule Cbl-b inhibitors designed to pharmacologically replicate the anti-tumor effects observed in Cbl-b deficient models. This guide will delve into the technical details of its action and provide the necessary information for its scientific evaluation.

Mechanism of Action

This compound functions as an allosteric inhibitor of Cbl-b. Structural studies of similar compounds reveal that they bind to a pocket at the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region, locking the protein in an inactive conformation.[7] This prevents the necessary conformational changes required for Cbl-b's E3 ligase activity, specifically its ability to ubiquitinate and target for degradation key signaling proteins involved in T cell and NK cell activation.[7] By inhibiting Cbl-b, this compound effectively "releases the brakes" on immune cells, leading to a more robust anti-tumor response.

Quantitative Preclinical Data

The efficacy of Cbl-b inhibitors, such as this compound, has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from studies on potent, selective Cbl-b inhibitors like NX-1607 and NTX-801, which are structurally and functionally analogous to this compound.

Table 1: In Vitro Activity of Cbl-b Inhibitors

| Assay | Cell Type | Outcome | Result | Reference |

| Cbl-b Inhibition (IC50) | Biochemical Assay | Inhibition of Cbl-b E3 Ligase Activity | 5.5 nM | [8] |

| c-Cbl Inhibition (IC50) | Biochemical Assay | Inhibition of c-Cbl E3 Ligase Activity | 7.8 nM | [8] |

| T-Cell Activation (IL-2 Release) | Primary Human T-cells (stimulated with anti-CD3) | Increased IL-2 Production | EC50 in low nanomolar range | [9] |

| T-Cell Activation (IFN-γ Release) | Primary Human T-cells (stimulated with anti-CD3) | Increased IFN-γ Production | EC50 in low nanomolar range | [9] |

| NK Cell Activation (Cytotoxicity) | Primary Human NK cells | Enhanced killing of K562 tumor cells | Dose-dependent increase | [10] |

| NK Cell Activation (IFN-γ Release) | Primary Human NK cells | Increased IFN-γ Production | Dose-dependent increase | [11] |

Table 2: In Vivo Anti-Tumor Efficacy of Oral Cbl-b Inhibitors in Syngeneic Mouse Models

| Tumor Model | Mouse Strain | Treatment | Tumor Growth Inhibition (TGI) | Complete Responses (CR) | Reference |

| CT-26 (Colon Carcinoma) | BALB/c | Monotherapy | Significant, dose-dependent | Observed | [5][6] |

| CT-26 (Colon Carcinoma) | BALB/c | Combination with anti-PD-1 | Enhanced TGI and survival | Increased frequency | [12] |

| MC38 (Colon Adenocarcinoma) | C57BL/6 | Monotherapy | Significant | Observed | [9] |

| 4T1 (Triple Negative Breast Cancer) | BALB/c | Monotherapy | Significant | - | [9] |

Table 3: Pharmacodynamic Effects of Cbl-b Inhibition on the Tumor Microenvironment

| Analysis | Tumor Model | Effect | Magnitude | Reference |

| Immune Cell Infiltration | CT-26 | Increased CD8+ T-cells | Significant increase | [12] |

| Immune Cell Infiltration | CT-26 | Increased NK cells | Significant increase | [12] |

| Cytokine Production (Serum) | Anti-CD3 stimulated mice | Increased IL-2 and IFN-γ | Dose-dependent increase | [5][6] |

| T-cell Activation Markers | In vivo models | Upregulation of activation markers | Significant increase | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

In Vitro T-Cell Activation Assay

This protocol describes how to assess the ability of this compound to enhance T-cell activation.

a. Plate Coating with Anti-CD3 Antibody:

-

Dilute anti-human CD3 antibody (clone OKT3) to a concentration of 1-5 µg/mL in sterile PBS.

-

Add 100 µL of the antibody solution to the wells of a 96-well flat-bottom tissue culture plate.

-

Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.

-

Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.

b. T-Cell Isolation and Stimulation:

-

Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a pan-T cell isolation kit.

-

Resuspend the purified T-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add 50 µL of the T-cell suspension to each well of the anti-CD3 coated plate.

-

Add 50 µL of the this compound dilutions to the respective wells. For co-stimulation, soluble anti-human CD28 antibody (clone CD28.2) can be added at a final concentration of 1-2 µg/mL.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

c. Assessment of T-Cell Activation:

-

Cytokine Production: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IL-2 and IFN-γ in the supernatant using a standard ELISA kit.

-

Proliferation: Add a proliferation dye (e.g., CFSE) to the T-cells before stimulation. After incubation, analyze the dilution of the dye by flow cytometry to determine the extent of cell division.

-

Activation Marker Expression: Stain the T-cells with fluorescently labeled antibodies against activation markers such as CD69 and CD25 and analyze by flow cytometry.

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound.

a. Tumor Cell Implantation:

-

Culture CT-26 colon carcinoma cells in appropriate medium.

-

Harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of 6-8 week old female BALB/c mice.

-

Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

b. Treatment Administration:

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Prepare the dosing formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water).

-

Administer the treatment orally once or twice daily at the designated dose.

-

Continue treatment for a predefined period (e.g., 14-21 days) and continue to monitor tumor growth and animal well-being.

c. Efficacy and Pharmacodynamic Analysis:

-

Tumor Growth Inhibition: Compare the tumor volumes of the treated groups to the vehicle control group.

-

Survival Analysis: Monitor the mice for survival and plot Kaplan-Meier survival curves.

-

Tumor Microenvironment Analysis: At the end of the study, or at specified time points, euthanize a subset of mice from each group and excise the tumors.

-

Prepare single-cell suspensions from the tumors.

-

Stain the cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., CD8+ T-cells, NK cells, regulatory T-cells) by flow cytometry.

-

Analyze the expression of activation and exhaustion markers (e.g., CD69, PD-1, TIM-3) on the infiltrating immune cells.

-

Measure cytokine levels within the tumor homogenates by ELISA or multiplex bead array.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Cbl-b and the experimental workflows described above.

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.

Caption: Workflow for assessing T-cell activation in vitro.

Caption: Workflow for in vivo efficacy studies.

Conclusion

This compound represents a promising, next-generation immuno-oncology agent with the potential to significantly enhance the anti-tumor immune response. By targeting a key intracellular negative regulator of immune cell activation, this compound can remodel the tumor microenvironment, leading to potent and durable tumor growth inhibition. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and other Cbl-b inhibitors as a monotherapy or in combination with existing immunotherapies.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 8. nurixtx.com [nurixtx.com]

- 9. researchgate.net [researchgate.net]

- 10. hotspotthera.com [hotspotthera.com]

- 11. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nurixtx.com [nurixtx.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Impact of Cbl-b Inhibition on Cytokine Production

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of multiple immune cell types.[1][2][3] As a key gatekeeper of immune tolerance, Cbl-b sets the activation threshold for T cells and modulates responses in natural killer (NK) cells and myeloid cells.[4] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, aiming to unleash a potent and broad anti-tumor immune response.[5] This document provides a comprehensive technical overview of the impact of Cbl-b inhibitors, using the well-characterized oral inhibitor NX-1607 as a primary example, on cytokine production across various immune effector cells. It includes detailed summaries of quantitative data, experimental methodologies, and visual diagrams of the core signaling pathways.

Core Mechanism of Action: Cbl-b as a Negative Regulator

Cbl-b is a RING finger E3 ubiquitin ligase expressed predominantly in immune cells.[2][4] Its primary function is to negatively regulate activation signals originating from antigen-presenting receptors and co-stimulatory molecules.[4] It achieves this by targeting key signaling proteins for ubiquitination, which can lead to their degradation by the proteasome or alter their function.[1][2]

Key targets of Cbl-b ubiquitination in T cells include proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor, such as Phospholipase C-gamma 1 (PLCγ1), Vav1, and the p85 subunit of PI3K.[3][6][7] By dampening these signals, Cbl-b raises the threshold for T-cell activation, enforces the requirement for co-stimulation, and contributes to T-cell anergy or tolerance.[2][8] Consequently, inhibiting Cbl-b's E3 ligase activity removes these brakes, leading to enhanced immune cell activation, proliferation, and robust cytokine release.[1][7]

Impact of Cbl-b Inhibition on Cytokine Production

The inhibition of Cbl-b leads to a significant increase in the production of pro-inflammatory and effector cytokines across T cells, NK cells, and dendritic cells (DCs). This enhanced cytokine milieu is a cornerstone of the anti-tumor effects observed in preclinical models.[9][10]

T-Cell Cytokine Production

Inhibition or genetic ablation of Cbl-b in T cells uncouples the requirement for CD28 co-stimulation, allowing for robust activation upon TCR engagement alone.[2][11] This results in heightened proliferation and secretion of key effector cytokines.[7][12] The small-molecule inhibitor NX-1607 has been shown to significantly increase the production of IL-2 and IFN-γ in primary human T cells following TCR stimulation.[10]

Table 1: Effect of Cbl-b Inhibition on T-Cell Cytokine Production

| Cytokine | Cell Type | Condition | Change upon Cbl-b Inhibition | Reference Compound / Method | Source(s) |

|---|---|---|---|---|---|

| IL-2 | Primary Human T Cells | TCR Stimulation | Increased | NX-1607 | [10] |

| Murine CD4+ & CD8+ T Cells | TCR Stimulation (no CD28) | Increased | Cbl-b knockout | [2][11] | |

| Human CD8+ Effector T Cells | Target Recognition | Increased | siRNA knockdown | [12] | |

| IFN-γ | Primary Human T Cells | TCR Stimulation | Increased | NX-1607 | [10] |

| Murine Effector CD8+ T Cells | Antigen Stimulation | Enhanced | Cbl-b knockout | [2] |

| | Human CD8+ Effector T Cells | Target Recognition | Increased | siRNA knockdown |[12] |

Natural Killer (NK) Cell Cytokine Production

Cbl-b also regulates the activation of NK cells.[1] Inhibition of Cbl-b in both in-vitro models of dysfunctional NK cells and intratumoral NK cells from cancer patients restores their effector functions, including cytotoxicity and cytokine secretion.[13]

Table 2: Effect of Cbl-b Inhibition on NK Cell Cytokine Production

| Cytokine | Cell Type | Condition | Change upon Cbl-b Inhibition | Reference Compound / Method | Source(s) |

|---|---|---|---|---|---|

| IFN-γ | In-vitro Dysfunctional NK Cells | Co-culture with Cancer Cells | Increased | Cbl-b Inhibitor | [13] |

| | Human Intratumoral NK Cells | Co-culture with Cancer Cells | Increased | Cbl-b Inhibitor |[13] |

Dendritic Cell (DC) Cytokine Production

In dendritic cells, Cbl-b negatively regulates Toll-like receptor (TLR) signaling pathways by targeting the adaptor molecules MyD88 and TRIF for degradation.[4] Cbl-b deficient DCs exhibit significantly increased secretion of pro-inflammatory cytokines and chemokines upon stimulation with TLR agonists like LPS (TLR4) and CpG (TLR9).[4]

Table 3: Effect of Cbl-b Deficiency on Dendritic Cell Cytokine & Chemokine Production

| Cytokine / Chemokine | Cell Type | Condition | Change upon Cbl-b Deficiency | Reference Method | Source(s) |

|---|---|---|---|---|---|

| TNF-α | Murine Bone Marrow-Derived DCs | LPS (TLR4) Stimulation | Significantly Increased | Cbl-b knockout | [4] |

| Murine Bone Marrow-Derived DCs | CpG (TLR9) Stimulation | Significantly Increased | Cbl-b knockout | [4] | |

| IL-6 | Murine Bone Marrow-Derived DCs | LPS (TLR4) Stimulation | Significantly Increased | Cbl-b knockout | [4] |

| IL-1α | Murine Bone Marrow-Derived DCs | CpG (TLR9) Stimulation | Increased | Cbl-b knockout | [4] |

| MIP-1α | Murine Bone Marrow-Derived DCs | LPS (TLR4) Stimulation | Significantly Increased | Cbl-b knockout | [4] |

| MCP-1 | Murine Bone Marrow-Derived DCs | CpG (TLR9) Stimulation | Increased | Cbl-b knockout |[4] |

Signaling Pathways and Experimental Workflows

Cbl-b Regulated Signaling Pathways

Cbl-b inhibition fundamentally alters intracellular signaling cascades downstream of the TCR. By preventing the ubiquitination of key signaling nodes, inhibitors like Cbl-b-IN-8 (represented by compounds like NX-1607) sustain and amplify the activation signal.

Caption: Cbl-b TCR signaling pathway and point of inhibition.

The diagram above illustrates the central role of Cbl-b in downregulating T-cell activation. Cbl-b targets key adaptors and enzymes like Vav1, PI3K, and PLCγ1. A Cbl-b inhibitor blocks this negative regulation, leading to sustained activation of downstream pathways like MAPK/ERK and NF-κB, ultimately driving increased cytokine production.[2][7]

General Experimental Workflow

The assessment of a Cbl-b inhibitor's impact on cytokine production follows a structured workflow, from immune cell isolation to functional readout.

Caption: General experimental workflow for assessing cytokine production.

Key Experimental Protocols

The following are generalized protocols for experiments designed to quantify the impact of Cbl-b inhibitors on cytokine production.

T-Cell Isolation and Culture

-

Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+ or CD8+ T cells are then purified using negative selection magnetic beads to a purity of >95%.

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.

-

Plating: Cells are plated in 96-well flat-bottom plates at a density of 1 x 10^5 cells per well.

In-Vitro T-Cell Stimulation Assay

-

Plate Coating: 96-well plates are pre-coated with anti-CD3 antibody (e.g., clone OKT3) at 1-5 µg/mL overnight at 4°C. For co-stimulation, soluble anti-CD28 antibody (e.g., clone CD28.2) is added to the culture medium at 1-2 µg/mL.

-

Inhibitor Treatment: T cells are pre-incubated with a dilution series of the Cbl-b inhibitor (e.g., this compound or NX-1607, typically from 1 nM to 10 µM) or DMSO vehicle control for 1-2 hours at 37°C.

-

Stimulation: Following pre-incubation, the cells are added to the anti-CD3 coated plates (with or without soluble anti-CD28).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: After incubation, the cell culture plates are centrifuged, and the supernatant is carefully collected.

-

ELISA Protocol: The concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Procedure Outline:

-

A capture antibody-coated 96-well plate is incubated with the collected supernatants and a series of known standards.

-

The plate is washed, and a biotinylated detection antibody is added.

-